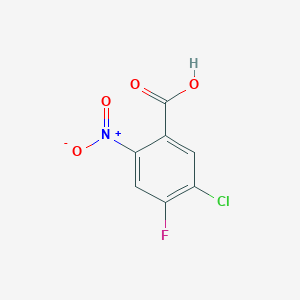
5-methylhex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhex-5-enal is an organic compound with the molecular formula C7H12O It is characterized by the presence of an aldehyde group and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylhex-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, including temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition Reactions: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 5-Methylhexanoic acid.
Reduction: 5-Methylhex-5-enol.
Addition Reactions: 5-Methyl-5,6-dibromohexanal (from bromination).
Scientific Research Applications
5-Methylhex-5-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism by which 5-methylhex-5-enal exerts its effects involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the double bond allows for participation in conjugate addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Hex-5-enal: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.
5-Methylhexanoic acid: The oxidized form of 5-methylhex-5-enal, with different chemical behavior.
5-Methylhex-5-enol: The reduced form, exhibiting different functional group reactivity.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
64825-78-1 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



